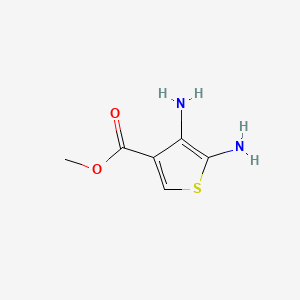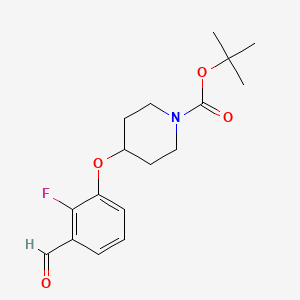![molecular formula C20H12F2N5NaO3S B13897441 Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazolo-pyridinyl group, a methoxypyridinyl group, and a difluorophenylsulfonylazanide group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide typically involves multiple steps, including the formation of the pyrazolo-pyridinyl core, the introduction of the cyanide group, and the attachment of the difluorophenylsulfonylazanide group. Common reagents used in these reactions include sodium cyanide, methoxypyridine, and difluorophenylsulfonyl chloride. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide or methoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure, used as a solvent and synthetic intermediate.
Other Fluorinated Aromatics: Compounds like fluorobenzene and difluorobenzene, which share structural similarities and are used in various chemical applications.
Uniqueness
Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H12F2N5NaO3S |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide |
InChI |
InChI=1S/C20H12F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11H,1H3;/q-1;+1 |
Clave InChI |
NKUDNCUNTGFDRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)[N-]S(=O)(=O)C4=C(C=C(C=C4)F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)


![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


